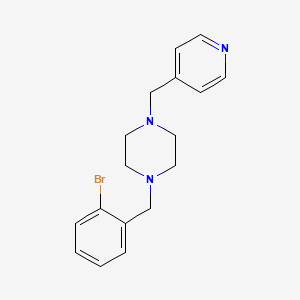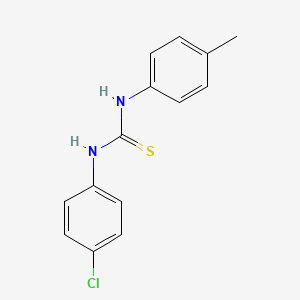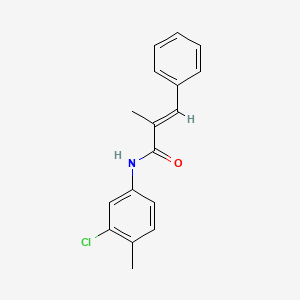
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and promising pharmacological properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infections. The compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and tyrosine kinases. Additionally, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit antimicrobial activity by inhibiting the growth of various pathogenic microorganisms.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial activity. The compound has been found to exhibit these activities at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These factors may affect the compound's efficacy and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to optimize the synthesis method to improve the compound's solubility and reduce its toxicity. Additionally, future studies could focus on elucidating the compound's mechanism of action and identifying potential drug targets. Finally, the compound's pharmacokinetics and pharmacodynamics could be further studied to determine its potential for clinical use.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between 2-amino-4-chlorophenol and 2-nitrobenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction proceeds through a condensation reaction, followed by cyclization to form the heterocyclic ring. The final product is obtained after purification through recrystallization.
科学的研究の応用
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.
特性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-5-10(6-8-12)15-18-13(16(20)23-15)9-11-3-1-2-4-14(11)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWNBCXKVYQGEN-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

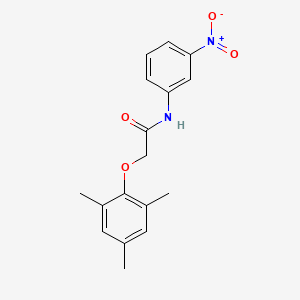
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
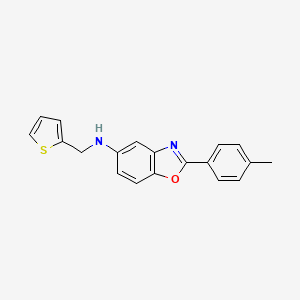
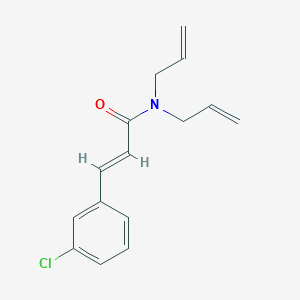
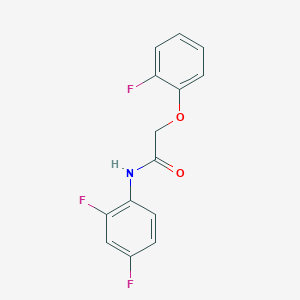
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)
![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
